![molecular formula C16H15NO3S B13388690 (3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile is an organic compound with a complex structure that includes both methoxy and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile typically involves a multi-step process. One common method includes the reaction of 3-methoxybenzyl chloride with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may employ automated purification systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted derivatives from nucleophilic substitution.
科学研究应用
(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms that regulate cellular processes.
相似化合物的比较
Similar Compounds
- (3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]methane
- (3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]ethane
- (3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]propane
Uniqueness
(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and suitability for specific research or industrial applications.
属性
分子式 |
C16H15NO3S |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-15(9-7-12)21(18,19)16(11-17)13-4-3-5-14(10-13)20-2/h3-10,16H,1-2H3 |
InChI 键 |
AKXOEGAYYADGKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


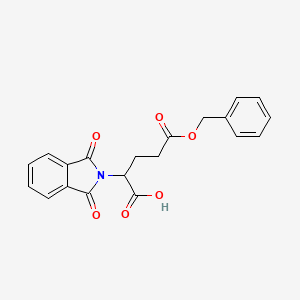
![[3-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B13388616.png)

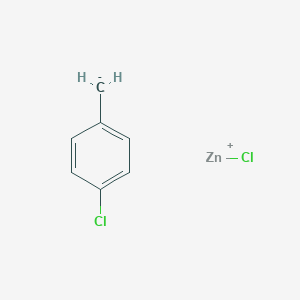
![6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13388638.png)
![2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388646.png)
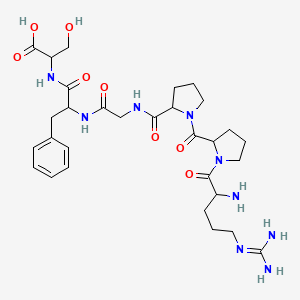
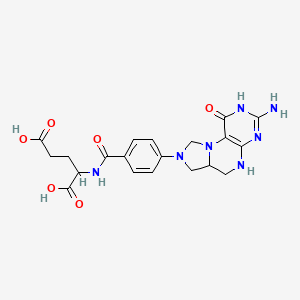
![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)
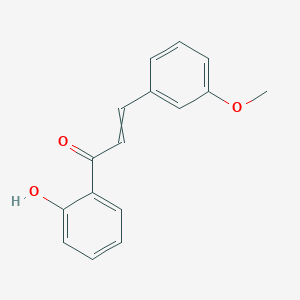
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)

